molecular formula C12H17NO2 B3012265 N-(2,3-dimethoxybenzyl)prop-2-en-1-amine CAS No. 849000-01-7

N-(2,3-dimethoxybenzyl)prop-2-en-1-amine

Cat. No.: B3012265
CAS No.: 849000-01-7
M. Wt: 207.273
InChI Key: KGXMPJWROJJCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxybenzyl)prop-2-en-1-amine: is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and an amine group attached to a prop-2-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2,3-dimethoxybenzyl)prop-2-en-1-amine typically begins with commercially available 2,3-dimethoxybenzaldehyde and allylamine.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,3-dimethoxybenzyl)prop-2-en-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon to yield saturated amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation catalysts.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

  • N-(2,3-dimethoxybenzyl)prop-2-en-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry:

  • This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

    N-(2,3-dimethoxybenzyl)prop-2-en-1-amine: can be compared with other benzylamine derivatives, such as N-(2,3-dimethoxybenzyl)amine and N-(2,3-dimethoxybenzyl)prop-2-en-1-ol.

Uniqueness:

  • The presence of the prop-2-en-1-yl chain and the specific substitution pattern on the benzyl group make this compound unique. These structural features contribute to its distinct chemical reactivity and potential applications.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-8-13-9-10-6-5-7-11(14-2)12(10)15-3/h4-7,13H,1,8-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXMPJWROJJCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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